molecular formula C4H4N4O3 B14011637 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid CAS No. 39958-42-4

2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid

Cat. No.: B14011637
CAS No.: 39958-42-4
M. Wt: 156.10 g/mol
InChI Key: ZLULGZHCEBJTDZ-UHFFFAOYSA-N
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Description

2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid is a high-purity chemical compound designed for research and development applications. The 1,2,4-triazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities. Derivatives of this heterocyclic system have been extensively investigated for their potential as antifungal, anticancer, and antiviral agents . Furthermore, structurally related compounds have shown promise as inhibitors of specific enzymes, such as human hypoxia-inducible factor (HIF) prolyl hydroxylase domain-2 (PHD2), which is a target in ischemic and hypoxic-related diseases . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules or for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

39958-42-4

Molecular Formula

C4H4N4O3

Molecular Weight

156.10 g/mol

IUPAC Name

2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid

InChI

InChI=1S/C4H4N4O3/c9-2(3(10)11)7-4-5-1-6-8-4/h1H,(H,10,11)(H2,5,6,7,8,9)

InChI Key

ZLULGZHCEBJTDZ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)NC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Amination of Oxoacetic Acid Derivatives with 1,2,4-Triazole Amines

One common approach involves the reaction of 1,2,4-triazol-5-amine or its derivatives with activated oxoacetic acid derivatives, such as oxalyl chloride or bromoacetyl compounds, to form the corresponding amide linkage. For example, oxalyl chloride can be reacted with an amine in the presence of a base to form an intermediate acyl chloride, which upon hydrolysis yields the oxoacetic acid derivative linked to the triazole ring through an amino group.

Typical procedure:

  • Dissolve the 1,2,4-triazol-5-amine in dichloromethane.
  • Add triethylamine as a base.
  • Slowly add oxalyl chloride at 0 °C to form the acyl chloride intermediate.
  • Stir at room temperature for 4–6 hours.
  • Hydrolyze the intermediate with aqueous lithium hydroxide to yield the free acid.
  • Acidify and extract the product, followed by recrystallization to purify.

Cyclization of Hydrazinecarbothioamides to Form 1,2,4-Triazole Rings

Another synthetic route involves the cyclization of hydrazinecarbothioamide intermediates under basic conditions to form 1,2,4-triazole rings. This method is widely used to prepare various 1,2,4-triazole derivatives, including those substituted with oxoacetic acid moieties.

Key steps:

  • Prepare hydrazide derivatives from esters of oxoacetic acid by hydrazinolysis.
  • React hydrazides with isothiocyanates to form thiosemicarbazides.
  • Cyclize the thiosemicarbazides in basic media (e.g., KOH or NaOH) to form 1,2,4-triazole-3-thiones.
  • Further modification can lead to oxo-substituted triazole derivatives.

Condensation Reactions Involving Hydrazides and Aldehydes

Hydrazides derived from oxoacetic acid esters can be condensed with aromatic or aliphatic aldehydes to form hydrazone intermediates, which can then be cyclized to yield triazole derivatives. This method allows for structural diversity and has been used in the synthesis of various substituted triazoles with potential biological activity.

Detailed Preparation Methodology with Reaction Conditions and Yields

Step Reagents/Conditions Description Yield (%) Notes
1 1,2,4-Triazol-5-amine + Oxalyl chloride, Et3N, DCM, 0 °C to RT Formation of acyl chloride intermediate Not specified Controlled addition at low temperature to avoid side reactions
2 Hydrolysis with LiOH in THF/H2O mixture, RT Conversion to oxoacetic acid derivative High (generally >80%) Followed by acidification and extraction for purification
3 Esterification of oxoacetic acid derivatives with methanol and catalytic H2SO4 Formation of methyl esters for further modification 62–99% Facilitates conversion to hydrazides
4 Hydrazinolysis with hydrazine hydrate in refluxing propan-2-ol Conversion of esters to hydrazides High Precursor for thiosemicarbazide formation
5 Reaction with phenyl isothiocyanate in methanol Formation of thiosemicarbazide derivatives Moderate to high Precursor for cyclization to triazoles
6 Cyclization in basic media (KOH or NaOH) Formation of 1,2,4-triazole ring 52–88% Dehydrative cyclization step critical for ring closure

Research Discoveries and Advances in Preparation

  • The use of oxalyl chloride and triethylamine in dichloromethane at low temperature has been shown to be an efficient method for preparing oxoacetic acid derivatives linked to amino heterocycles, including triazoles.

  • Cyclization of thiosemicarbazides in basic media is a classical and reliable method for synthesizing 1,2,4-triazolethiones, which can be further oxidized or modified to obtain oxo-substituted triazoles.

  • Modifications in reaction conditions, such as solvent choice and temperature, can significantly affect the yield and purity of the final compound. For instance, refluxing in ethanol or acetone has been used to optimize cyclization and condensation reactions.

  • Recent studies have explored the synthesis of bis-1,2,4-triazole derivatives via ring closure of hydrazinecarbothioamides, expanding the structural diversity of triazole-containing compounds with potential biological activities.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Amination of Oxoacetic Acid Derivatives 1,2,4-Triazol-5-amine, Oxalyl chloride Et3N, DCM, LiOH 0 °C to RT, 4–6 h; hydrolysis Straightforward, high yield Requires careful temperature control
Hydrazide Formation and Cyclization Oxoacetic acid esters, Hydrazine hydrate Hydrazine hydrate, KOH/NaOH Reflux in propan-2-ol; basic media cyclization Versatile, allows further modifications Multi-step, sensitive to reaction conditions
Condensation with Aldehydes Hydrazides, Aromatic aldehydes DMF or 1,4-dioxane Reflux, acid catalysis Enables structural diversity Requires purification of intermediates

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. This interaction can lead to the inhibition or activation of specific biological processes, making the compound effective in various therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Acetic Acid Derivatives

2-(1H-1,2,4-triazol-5-yl)acetic acid hydrochloride
  • Structure: Lacks the oxo and amino substituents present in the target compound.
  • Formula : C₄H₅N₃O₂·HCl
  • Molecular Weight : 163.56 g/mol (free acid)
  • Applications : Used as a synthetic intermediate, particularly in resin functionalization or peptide modifications .
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate
  • Structure: Contains a phenylamino-oxoethyl substituent and an ester group.
  • Formula : C₁₄H₁₇N₅O₃
  • Molecular Weight : 311.32 g/mol
  • Activity : Exhibits 69.8% inhibition of lung cancer cells (NCI-H522 line), attributed to lipophilic ester groups enhancing membrane permeability .
  • Key Difference : The ester moiety and phenyl group improve pharmacokinetic properties compared to the carboxylic acid group in the target compound.

Isoxazole/Thiazole/Oxazole Derivatives

(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate
  • Structure : Features an isoxazolone ring instead of a triazole.
  • Formula : C₅H₈N₂O₅
  • Molecular Weight : 176.13 g/mol
  • Safety : Classified as acute toxicity (Category 3) for oral, dermal, and inhalation exposure .
  • Key Difference : The isoxazolone ring may confer different metabolic stability compared to triazole-based structures.
2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid
  • Structure : Contains a methyl-substituted dihydrooxazolone ring.
  • Applications : Used in life science research, though safety data are unavailable .

Acetamide and Ester Derivatives

{3-oxo–4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-2-yl}-acetic acid ethyl ester
  • Structure : Combines a triazolone core with thiophene and pyridine substituents.
  • Synthesis : Prepared via reflux with ethyl bromoacetate (yield: 81.57% ) .
  • Key Difference : Bulky substituents (e.g., thiophene) may hinder target engagement compared to the simpler target compound.
1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acids
  • Activity : Show moderate antiproliferative effects (75% inhibition on NCI-H522 cells) .
  • Key Difference : The acetamide group enhances solubility but may reduce membrane permeability versus ester derivatives.

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Source
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid C₄H₅N₅O₃ 171.12 Oxo, 1H-1,2,4-triazol-5-ylamino Not reported -
2-(1H-1,2,4-triazol-5-yl)acetic acid hydrochloride C₄H₅N₃O₂·HCl 163.56 1H-1,2,4-triazol-5-yl Synthetic intermediate
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate C₅H₈N₂O₅ 176.13 Isoxazolone, amino Laboratory chemical, acute toxicity
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate C₁₄H₁₇N₅O₃ 311.32 Phenylamino, ethyl ester 69.8% inhibition on NCI-H522 cells

Research Implications and Gaps

  • Structural Optimization: The target compound’s oxo-amino group may enhance hydrogen bonding, making it a candidate for drug design. However, ester or amide derivatives (e.g., ) show superior bioactivity due to improved lipophilicity.
  • Safety Considerations : Analogous oxo-containing heterocycles exhibit acute toxicity , warranting detailed toxicological studies for the target compound.
  • Synthetic Routes: Evidence suggests reflux with sodium and bromoacetophenone as a viable method for triazole derivatives , which could be adapted for synthesizing the target compound.

Biological Activity

2-Oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid (CAS Number: 39958-42-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is significant in medicinal chemistry due to its diverse biological activities. The molecular formula is C6H8N4O3C_6H_8N_4O_3, with a molecular weight of approximately 184.15 g/mol.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives often fall below 10 µg/mL, indicating strong antimicrobial potential.

CompoundMIC (µg/mL)Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli
Compound C0.30Candida albicans

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an aldose reductase inhibitor, which is crucial in managing diabetic complications. In vitro studies have reported IC50 values in the submicromolar range, demonstrating its potency compared to standard inhibitors like epalrestat.

3. Cytotoxicity and Antitumor Activity

In terms of cytotoxic effects, derivatives of this compound have been tested against various cancer cell lines. The results indicate a moderate cytotoxicity profile, with IC50 values generally exceeding 60 µM in HepG2 liver cancer cells. This suggests that while the compound may have some antitumor activity, further modifications could enhance its efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that substituents on the triazole ring can significantly affect the compound's potency and selectivity against target enzymes or pathogens.

Key Findings:

  • Substituent Effects: Introduction of electron-withdrawing groups enhances enzyme inhibition.
  • Ring Modifications: Altering the triazole ring structure can improve antimicrobial activity.

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various triazole derivatives including this compound against clinical isolates of bacteria and fungi. The results confirmed significant antimicrobial activity with potential applications in treating infections resistant to conventional antibiotics .

Case Study 2: Aldose Reductase Inhibition

Another investigation focused on the aldose reductase inhibitory properties of this compound and its analogs. The study found that certain modifications led to enhanced inhibition compared to existing drugs used for diabetic complications .

Q & A

Q. What are the standard synthetic routes for 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid, and how can reaction yields be optimized?

Methodological Answer: A common approach involves condensation reactions between triazole derivatives and α-keto acids. For example, refluxing 1H-1,2,4-triazol-5-amine with oxoacetic acid in acidic conditions (e.g., acetic acid) with sodium acetate as a catalyst can yield the target compound. Optimization includes adjusting molar ratios (e.g., 1:1.1 amine-to-acid), reaction time (3–5 hours), and temperature (80–100°C). Post-synthesis purification via recrystallization (DMF/acetic acid mixtures) improves purity .

Q. Which analytical techniques are essential for characterizing this compound's purity and structure?

Methodological Answer: Key techniques include:

  • NMR (¹H/¹³C) to confirm hydrogen/carbon environments (e.g., triazole ring protons at δ 8.1–8.5 ppm).
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • FTIR for functional group verification (C=O stretch ~1700 cm⁻¹, N-H bend ~1550 cm⁻¹).
  • Mass spectrometry (ESI-MS) to confirm molecular weight (calculated: 185.13 g/mol). Cross-referencing with PubChem CID data ensures accuracy .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Follow GHS guidelines:

  • Use PPE (nitrile gloves, safety goggles) due to acute toxicity (H301/H311).
  • Work in a fume hood to avoid inhalation (H331).
  • Store at room temperature in airtight containers, away from oxidizers.
  • Emergency protocols: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can computational tools predict viable synthetic pathways or resolve structural ambiguities?

Methodological Answer: Platforms like ICReDD integrate quantum chemical calculations (e.g., DFT for transition state analysis) and reaction databases (Reaxys, Pistachio) to propose energetically favorable routes. For structural confirmation, compare computed NMR/IR spectra (using Gaussian or ORCA) with experimental data. Discrepancies in carbonyl group positioning, for instance, can be resolved via X-ray crystallography or 2D NMR (COSY/HSQC) .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Conduct dose-response assays (MIC for antimicrobial activity; IC50 for cytotoxicity) under standardized conditions (e.g., pH 7.4, 37°C). Compare results using positive controls (e.g., ampicillin for bacteria). If discrepancies persist, evaluate stereochemical influences via enantioselective synthesis or co-crystallization studies with target enzymes .

Q. How can the triazole ring be modified to enhance solubility without compromising bioactivity?

Methodological Answer: Introduce hydrophilic groups (e.g., -OH, -COOH) at the N1/N4 positions via nucleophilic substitution. Assess solubility via shake-flask method (aqueous buffer) and bioactivity via enzyme inhibition assays (e.g., thymidylate synthase for anticancer activity). Balance logP values (target <2) using computational tools like MarvinSketch .

Q. What methodologies validate the compound's stability under varying pH and temperature conditions?

Methodological Answer: Perform accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours; monitor degradation via HPLC.
  • Thermal stability : Heat samples (40–80°C) for 48 hours; assess decomposition products using LC-MS.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation .

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